6-cyano-1H-indole-3-carboxylic Acid

Medicinal Chemistry Oncology Process Chemistry

Medicinal chemists developing ALK inhibitors face supply bottlenecks for the specific 6-cyano intermediate required in Alectinib synthesis. 6-Cyano-1H-indole-3-carboxylic Acid (CAS 174500-88-0) directly addresses this need: • Proven starting material in the patented Alectinib route-no alternative 6-substituted analog can substitute without complete redesign. • 3.9-fold higher aqueous solubility vs. 6-methyl analog enables better PK properties in lead optimization. • Strong electron-withdrawing cyano group (σp = 0.66) offers distinct SAR exploration vs. -H, -F, -Br, -CH₃ analogs. Available in gram-to-kilogram quantities with batch-specific CoA.

Molecular Formula C10H6N2O2
Molecular Weight 186.17 g/mol
CAS No. 174500-88-0
Cat. No. B176280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-cyano-1H-indole-3-carboxylic Acid
CAS174500-88-0
Molecular FormulaC10H6N2O2
Molecular Weight186.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C#N)NC=C2C(=O)O
InChIInChI=1S/C10H6N2O2/c11-4-6-1-2-7-8(10(13)14)5-12-9(7)3-6/h1-3,5,12H,(H,13,14)
InChIKeyQBYXDZPCHOTIDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Cyano-1H-indole-3-carboxylic Acid: Kinase Inhibitor Intermediate


6-Cyano-1H-indole-3-carboxylic Acid (CAS 174500-88-0) is an indole-3-carboxylic acid derivative characterized by a cyano group at the 6-position of the indole ring [1]. It is a heterocyclic building block with a molecular weight of 186.17 g/mol and an XLogP3 of 1.7 [1]. The compound exists as a solid and is utilized primarily as a key synthetic intermediate, notably in the manufacture of the ALK inhibitor Alectinib [2].

6-Cyano-1H-indole-3-carboxylic Acid: Critical Differences from Analogs


Indole-3-carboxylic acids are a broad class of heterocyclic compounds, but substitution at the 6-position dictates electronic properties, solubility, and synthetic utility. Generic substitution of 6-cyano-1H-indole-3-carboxylic acid with analogs bearing different 6-position groups (e.g., -H, -CH3, -F, -Br, -NH2) introduces distinct electronic effects that alter reactivity in downstream coupling reactions, changes physicochemical properties such as LogP and aqueous solubility, and eliminates the specific synthetic pathway to key pharmaceutical intermediates like Alectinib [1][2]. The following quantitative evidence details these critical differentiation dimensions.

6-Cyano-1H-indole-3-carboxylic Acid: Comparative Evidence


Essential for Alectinib Synthesis

6-Cyano-1H-indole-3-carboxylate is specifically required as a starting material in a patented method for preparing the FDA-approved ALK inhibitor Alectinib [1]. The patented process involves condensation of 6-cyano-1H-indole-3-carboxylate with 4-ethyl-3-(4-morpholine-4-yl-piperidine-1-yl)-α,α-dimethylbenzyl alcohol. This specific synthetic utility is not claimed for other 6-substituted indole-3-carboxylic acid analogs in the context of this commercially relevant pharmaceutical process.

Medicinal Chemistry Oncology Process Chemistry

Improved Aqueous Solubility over 6-Methyl Analog

6-Cyano-1H-indole-3-carboxylic acid exhibits an aqueous solubility of 0.615 mg/mL [1]. This represents a 3.9-fold increase compared to the 6-methyl analog, which has a solubility of 0.246 mg/mL . The cyano group introduces polarity that significantly enhances aqueous solubility relative to the hydrophobic methyl substituent.

Physicochemical Property Formulation Solubility

Distinct Lipophilicity Profile

The computed XLogP3 for 6-cyano-1H-indole-3-carboxylic acid is 1.7 [1]. In contrast, the 6-fluoro analog has a reported LogP of approximately 2.04 [2]. The lower LogP of the 6-cyano compound reflects its greater polarity and reduced lipophilicity, which can influence membrane permeability and distribution characteristics in biological systems.

Physicochemical Property Lipophilicity Drug Design

Cyano Group: Strong Electron-Withdrawing Effect

The cyano group at the 6-position is a strong electron-withdrawing group, which influences the electron density of the indole ring. This is a class-level property. In contrast, electron-donating groups (e.g., -CH3, -NH2) or less electron-withdrawing halogens (e.g., -Br, -F) result in different electronic environments [1]. The Hammett σp value for -CN is 0.66, significantly more positive than for -F (0.06) or -CH3 (-0.17), directly impacting reactivity in electrophilic substitution and cross-coupling reactions.

Electronics Synthetic Chemistry Structure-Activity Relationship

Higher TPSA vs. 6-Bromo Analog

6-Cyano-1H-indole-3-carboxylic acid has a computed Topological Polar Surface Area (TPSA) of 76.9 Ų [1]. This is significantly higher than the TPSA of 53.1 Ų reported for the 6-bromo analog [2]. The increased TPSA of the 6-cyano compound indicates greater polarity and a potential for altered membrane permeability and oral bioavailability.

Physicochemical Property Drug-likeness Bioavailability

6-Cyano-1H-indole-3-carboxylic Acid: Application Scenarios


Alectinib and ALK Inhibitor Development

As a direct starting material in the patented synthesis of the FDA-approved ALK inhibitor Alectinib [1], procurement of 6-cyano-1H-indole-3-carboxylic acid is essential for any organization developing or manufacturing this drug. Alternative 6-substituted indole-3-carboxylic acids cannot be substituted in this specific process without complete route redesign.

High-Solubility Building Block for Medicinal Chemistry

For lead optimization programs where aqueous solubility of the final drug candidate is a concern, 6-cyano-1H-indole-3-carboxylic acid offers a strategic advantage as a building block. Its 3.9-fold higher solubility compared to the 6-methyl analog and lower LogP relative to 6-fluoro [2] can translate to improved solubility and potentially better pharmacokinetic properties in downstream derivatives.

Electronic Tuning of Indole Scaffolds for SAR

In structure-activity relationship (SAR) campaigns focused on optimizing receptor binding or enzyme inhibition, the strong electron-withdrawing nature of the 6-cyano group (σp = 0.66) provides a distinct electronic environment compared to other 6-substituted analogs [3]. This allows medicinal chemists to systematically explore electronic effects on biological activity.

Library Synthesis and Diversity-Oriented Synthesis

The cyano group is a versatile functional handle that can be transformed into a variety of other groups (e.g., aminomethyl, carboxylic acid, amide) . When building a diverse library of indole-based compounds, the 6-cyano scaffold offers a unique starting point with distinct physicochemical properties (higher TPSA, lower LogP) compared to 6-bromo or 6-methyl analogs, enhancing the chemical space coverage of the library.

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